(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
220400-04-4
VCID:
VC0152451
InChI:
InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O
Molecular Formula:
C17H16INO4
Molecular Weight:
425.22 g/mol
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
CAS No.: 220400-04-4
Reference Standards
VCID: VC0152451
Molecular Formula: C17H16INO4
Molecular Weight: 425.22 g/mol
CAS No. | 220400-04-4 |
---|---|
Product Name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid |
Molecular Formula | C17H16INO4 |
Molecular Weight | 425.22 g/mol |
IUPAC Name | (2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |
Standard InChIKey | RLQFURMICGBHLW-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O |
PubChem Compound | 10432518 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume